

# Application Notes and Protocols: Iron-Catalyzed Synthesis of 7-Azaindole Derivatives

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## Compound of Interest

Compound Name: *1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid*

Cat. No.: B1292559

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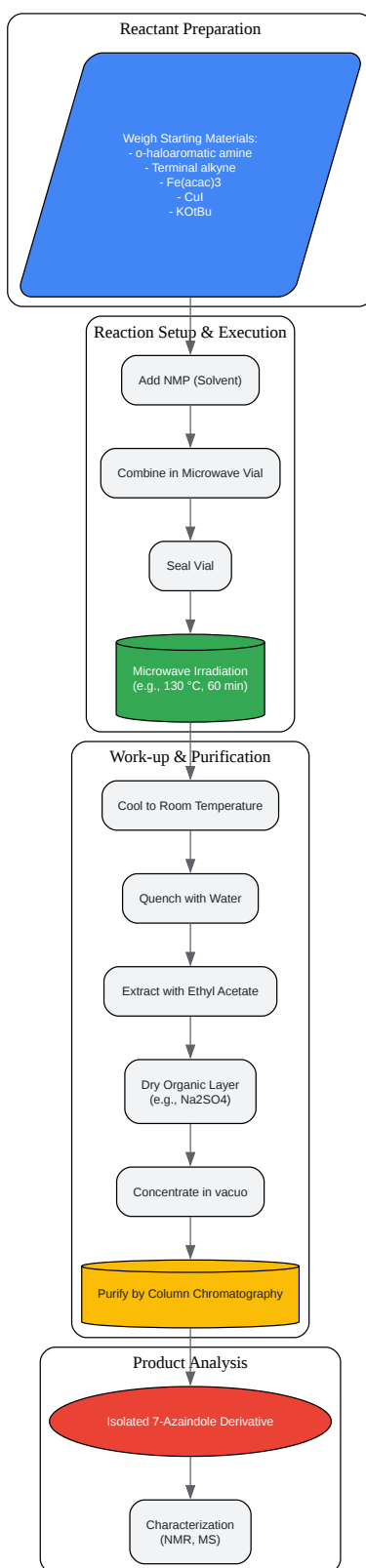
This document provides detailed application notes and experimental protocols for the iron-catalyzed synthesis of 7-azaindole derivatives. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs.<sup>[1][2]</sup> Traditional syntheses often rely on precious metal catalysts such as palladium or rhodium.<sup>[3][4][5][6][7][8][9]</sup> The use of iron, an earth-abundant and less toxic metal, presents a more sustainable and economical alternative.<sup>[10]</sup>

This guide focuses on a microwave-assisted, iron-catalyzed cyclization of o-haloaromatic amines with terminal alkynes, a method that offers short reaction times and operational convenience.<sup>[10][11]</sup>

## Core Application: Microwave-Assisted Iron-Catalyzed Cyclization

An efficient procedure has been developed for the preparation of 7-azaindole derivatives starting from an o-haloaromatic amine and corresponding terminal alkynes under microwave irradiation.<sup>[10][11]</sup> This method utilizes an iron catalyst, offering a practical and economical route to a diverse range of 7-azaindoles.<sup>[10]</sup>

Logical Workflow for Synthesis



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